Cas no 2967-54-6 (3,5-Difluoro-4-hydroxybenzonitrile)

3,5-Difluoro-4-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Difluoro-4-hydroxybenzonitrile
- 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE
- 4-cyano-2,6-difluorophenol
- Benzonitrile, 3,5-difluoro-4-hydroxy-
- 2,6-difluoro-4-cyanophenol
- 3,5-Difluoro-4-hydroxy benzonitrile
- PubChem23504
- XZNZJDPPWWFJAL-UHFFFAOYSA-N
- 4-Hydroxy-3,5-difluorobenzonitrile
- CL9061
- BBL102977
- STL556786
- CM13045
- AM83226
- AS05833
- LS11499
- AB0061095
- DS-15589
- DTXSID20444265
- SY101617
- SCHEMBL198609
- 3 pound not5-Difluoro-4-hydroxybenzonitrile
- EN300-1615114
- DB-016728
- 2967-54-6
- MFCD09033181
- CS-W006696
- AKOS006330014
-
- MDL: MFCD09033181
- Inchi: 1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
- InChI Key: XZNZJDPPWWFJAL-UHFFFAOYSA-N
- SMILES: FC1C([H])=C(C#N)C([H])=C(C=1O[H])F
Computed Properties
- Exact Mass: 155.01827004g/mol
- Monoisotopic Mass: 155.01827004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44
- XLogP3: 1.5
Experimental Properties
- Density: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 89-92 ºC
- Boiling Point: 221.0±40.0 ºC (760 Torr),
- Flash Point: 87.4±27.3 ºC,
- Solubility: Very slightly soluble (0.29 g/l) (25 º C),
3,5-Difluoro-4-hydroxybenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002785-250mg |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 97% | 250mg |
$470.40 | 2023-09-02 | |
Fluorochem | 036238-5g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 97% | 5g |
£111.00 | 2022-03-01 | |
abcr | AB352039-1 g |
3,5-Difluoro-4-hydroxybenzonitrile, 96%; . |
2967-54-6 | 96% | 1g |
€102.00 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064507-100g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 98% | 100g |
¥13200.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0106-1G |
3,5-difluoro-4-hydroxybenzonitrile |
2967-54-6 | 95% | 1g |
¥ 224.00 | 2023-04-13 | |
TRC | D447443-1g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 1g |
$98.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064507-1g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 98% | 1g |
¥377.00 | 2024-08-03 | |
Fluorochem | 036238-250mg |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 97% | 250mg |
£10.00 | 2022-03-01 | |
Chemenu | CM157101-25g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 95+% | 25g |
$468 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064507-25g |
3,5-Difluoro-4-hydroxybenzonitrile |
2967-54-6 | 98% | 25g |
¥4758.00 | 2024-08-03 |
3,5-Difluoro-4-hydroxybenzonitrile Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on 3,5-Difluoro-4-hydroxybenzonitrile
3,5-Difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6): A Comprehensive Overview
3,5-Difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound, also referred to as diflubenzonitrile, is characterized by its benzene ring substituted with fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a nitrile group at the para position relative to the hydroxyl group. Its molecular formula is C7H3F2N O2, and it has a molecular weight of approximately 181.11 g/mol.
The synthesis of 3,5-difluoro-4-hydroxybenzonitrile involves a series of carefully controlled reactions, often starting from fluorobenzene derivatives. Recent advancements in synthetic methodologies have enabled higher yields and improved purity levels, making this compound more accessible for research and industrial applications. The compound's structure lends itself well to various functionalization reactions, which have been explored in recent studies to develop novel materials with tailored properties.
One of the most promising applications of 3,5-difluoro-4-hydroxybenzonitrile lies in its use as a precursor for advanced materials such as polymers and coordination compounds. Researchers have demonstrated that this compound can be polymerized under specific conditions to form high-performance polymers with excellent thermal stability and mechanical properties. Additionally, its ability to coordinate with metal ions has opened avenues for the development of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage, catalysis, and sensing technologies.
Recent studies have also highlighted the potential of diflubenzonitrile in pharmaceutical chemistry. The compound's unique combination of electron-withdrawing groups (fluorine atoms and nitrile group) and hydroxyl functionality makes it an attractive candidate for drug design. Researchers have explored its role as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases. Preclinical studies have shown promising results, with the compound exhibiting selective cytotoxicity against cancer cells while minimizing toxicity to healthy cells.
In terms of spectroscopic analysis, 3,5-difluoro-4-hydroxybenzonitrile has been thoroughly studied using techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These studies have provided insights into its electronic structure and intermolecular interactions, which are critical for understanding its reactivity and stability under different conditions. For instance, UV-vis spectroscopy has revealed strong absorption bands in the ultraviolet region due to the conjugated system formed by the benzene ring and nitrile group.
The environmental impact of diflubenzonitrile has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Initial findings suggest that while the compound is not inherently toxic at low concentrations, further research is needed to fully assess its environmental fate and potential risks.
In conclusion, 3,5-difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable building block for advanced materials and pharmaceuticals. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic research and industrial development.
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